

Application Notes & Protocols: Analytical Method Development for 4-Acetoxy-3,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Acetoxy-3,5-dimethoxybenzaldehyde

Cat. No.: B1202025

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Acetoxy-3,5-dimethoxybenzaldehyde**, also known as Syringaldehyde acetate, is a key organic intermediate in the synthesis of various pharmaceutical compounds.^[1] Its purity and stability are critical for ensuring the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization, quantification, and the monitoring of its stability under various conditions.

This document provides detailed protocols for the development of analytical methods for **4-acetoxy-3,5-dimethoxybenzaldehyde**, focusing on High-Performance Liquid Chromatography (HPLC) for assay and stability-indicating studies, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and spectral confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of **4-acetoxy-3,5-dimethoxybenzaldehyde** is presented below. This information is crucial for method development, particularly in selecting appropriate solvents and analytical techniques.

Property	Value	Reference
IUPAC Name	(4-formyl-2,6-dimethoxyphenyl) acetate	[1]
Synonyms	Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate	[1] [2]
CAS Number	53669-33-3	[2]
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1] [2]
Molecular Weight	224.21 g/mol	[1] [2]
Appearance	Beige solid / Crystalline Powder	[3] [4]
Purity	≥95% (Commercially available)	[2]

Protocol 1: Reversed-Phase HPLC Method for Assay and Purity

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification (assay) and determination of the purity of **4-acetoxy-3,5-dimethoxybenzaldehyde**.

Experimental Protocol

1. Instrumentation:

- A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	30
15.0	80
17.0	80
17.1	30

| 20.0 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.
- Diluent: Acetonitrile:Water (50:50, v/v).

3. Standard and Sample Preparation:

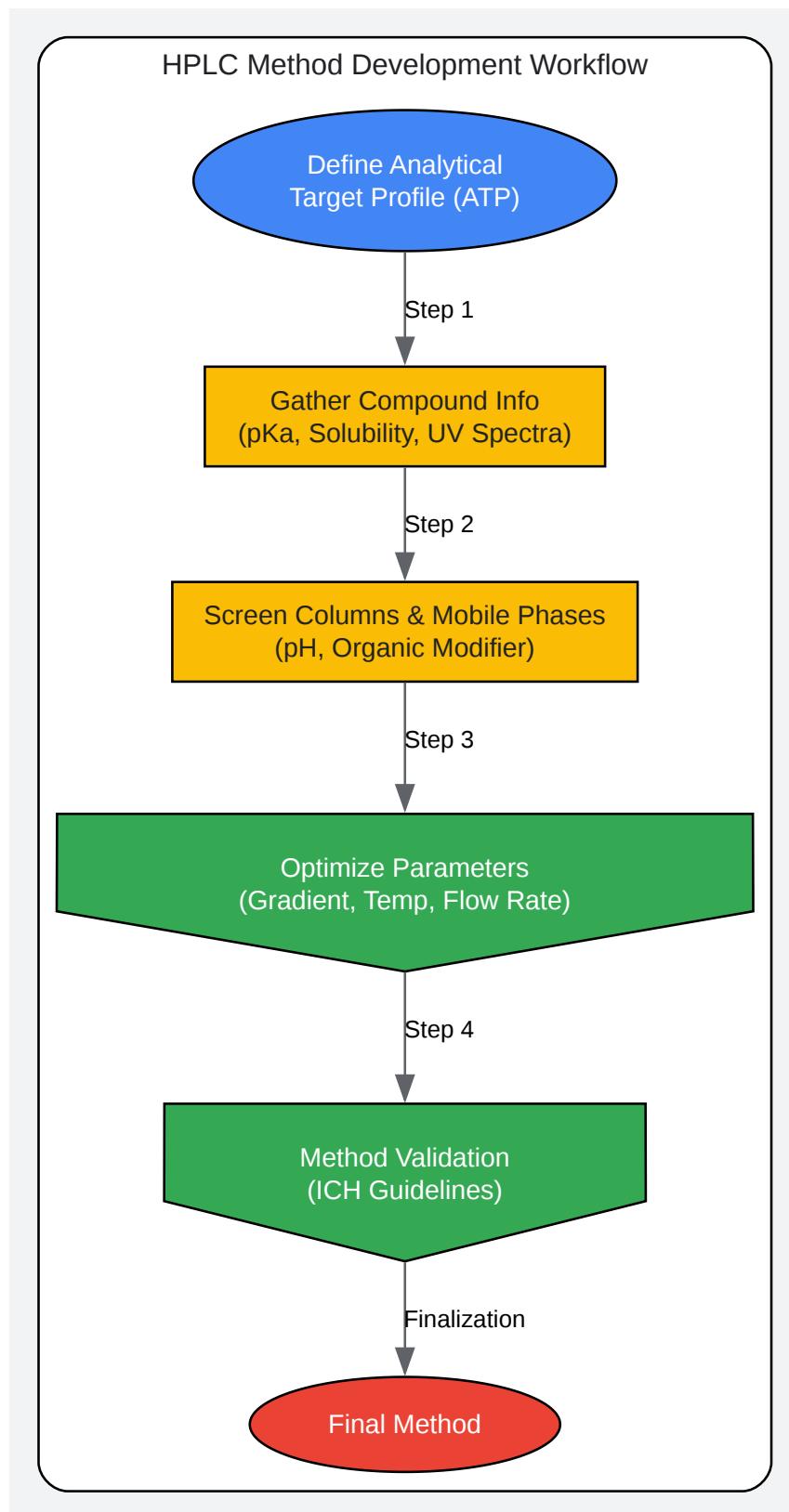
- Standard Stock Solution (500 μ g/mL): Accurately weigh 25 mg of **4-acetoxy-3,5-dimethoxybenzaldehyde** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (50 μ g/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (50 μ g/mL): Prepare the sample in the same manner as the working standard solution.

Data Presentation: System Suitability and Validation Parameters

The following table summarizes the expected system suitability and validation results for this method.

Parameter	Acceptance Criteria	Expected Result
Tailing Factor (Asymmetry)	0.8 - 1.5	~1.1
Theoretical Plates	> 2000	> 5000
Retention Time (RT)	-	Approx. 8-10 min
Linearity (R^2)	≥ 0.999	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.2%
Precision (% RSD)	$\leq 2.0\%$	< 1.0%

Workflow for HPLC Method Development



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Caption: General workflow for analytical HPLC method development.

Protocol 2: Stability-Indicating HPLC Method

This protocol builds upon the assay method to specifically separate the main component from potential degradation products formed under stress conditions, as per ICH guidelines.[\[5\]](#)

Experimental Protocol

1. Forced Degradation (Stress Studies): Prepare a sample solution of **4-acetoxy-3,5-dimethoxybenzaldehyde** at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50). Expose the solution to the following stress conditions.[\[6\]](#)[\[7\]](#)
 - Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize with an equivalent amount of 1N NaOH before dilution and injection.
 - Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1N HCl before dilution and injection.
 - Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
 - Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 24 hours. Prepare a sample solution for analysis.
 - Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for 7 days. Prepare a sample solution for analysis.
2. Chromatographic Analysis:
 - Analyze the stressed samples using the HPLC method described in Protocol 1. The PDA detector is crucial here to assess peak purity and identify the emergence of new peaks corresponding to degradation products.

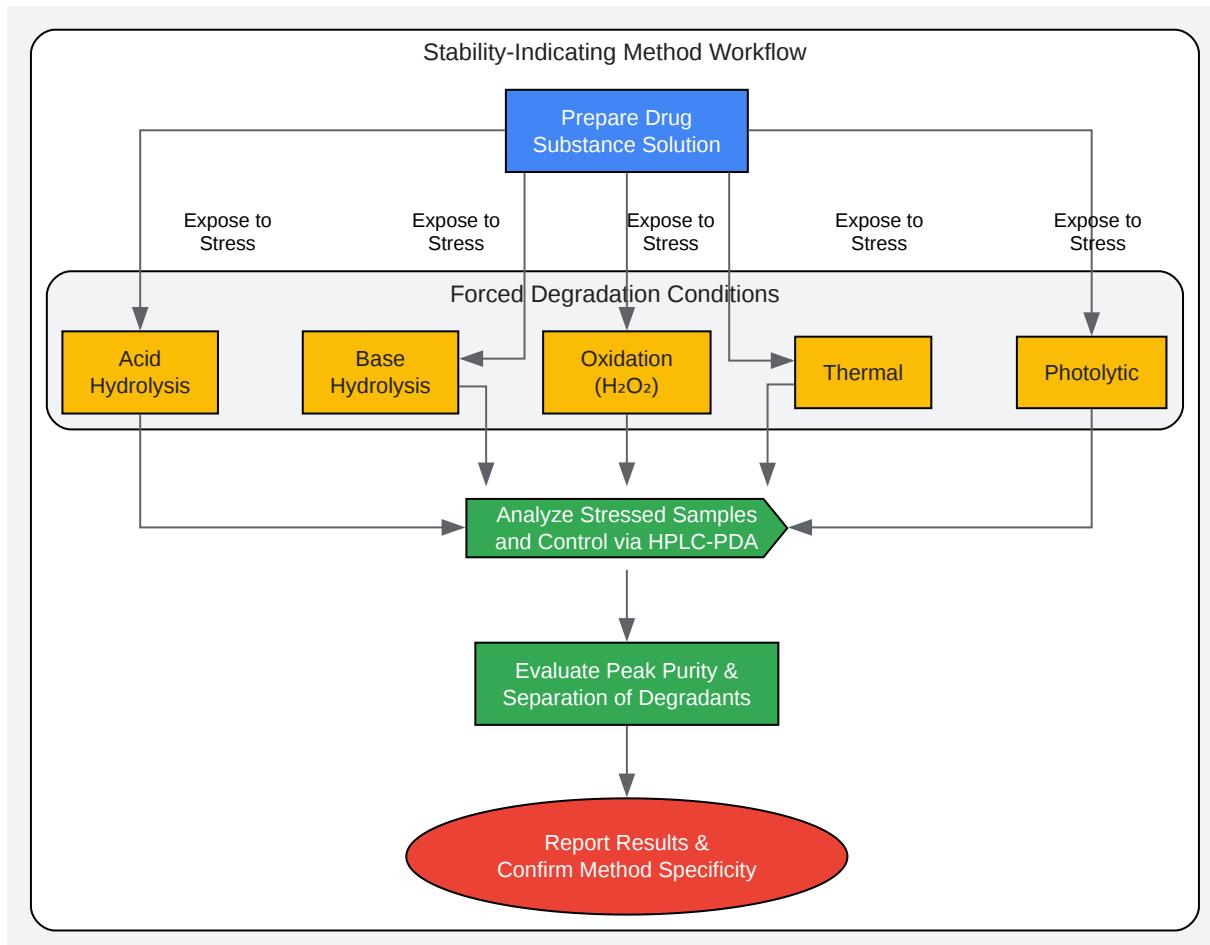
Data Presentation: Forced Degradation Summary

The results of the forced degradation studies are summarized to demonstrate the stability-indicating nature of the method.

Stress Condition	% Assay of Main Peak	% Degradation	Observations
Control (Unstressed)	99.8%	0.0%	Single peak observed.
Acid (1N HCl, 60°C)	88.5%	11.3%	Major degradation peak at RRT ~0.8.
Base (0.1N NaOH, RT)	75.2%	24.6%	Significant degradation, multiple peaks.
Oxidation (3% H ₂ O ₂ , RT)	92.1%	7.7%	Minor degradation peak at RRT ~1.2.
Thermal (80°C, Solid)	98.9%	0.9%	Compound is relatively stable to heat.
Photolytic (UV/Vis)	96.4%	3.4%	Minor degradation observed.

RRT = Relative Retention Time

Workflow for Stability-Indicating Study



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Caption: Workflow for conducting a forced degradation study.

Protocol 3: GC-MS Method for Identification

This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for confirming the identity of **4-acetoxy-3,5-dimethoxybenzaldehyde** and for identifying potential volatile impurities or related substances.

Experimental Protocol

1. Instrumentation:

- A GC system equipped with an autosampler and a Mass Spectrometric (MS) detector.

2. Chromatographic and MS Conditions:

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness.[8]

- Carrier Gas: Helium, constant flow at 1.2 mL/min.

- Inlet Temperature: 250°C.

- Injection Mode: Split (Split ratio 50:1).

- Injection Volume: 1 μ L.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: Hold at 280°C for 5 minutes.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 40 - 400 m/z.

3. Sample Preparation:

- Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Data Presentation: Expected Mass Spectrum Fragmentation

The identity of the compound can be confirmed by its retention time and its mass spectrum.

The fragmentation pattern should be compared against a known reference spectrum, such as one from the NIST library.[\[1\]](#)

m/z Value	Interpretation
224	$[M]^+$ (Molecular Ion)
182	$[M - C_2H_2O]^+$ (Loss of ketene)
181	$[M - CH_3CO]^+$ (Loss of acetyl radical)
153	$[M - C_2H_2O - CHO]^+$ (Further loss of formyl radical)

Note: The peak at m/z 182 is often a top peak in the GC-MS spectrum for this compound.[\[1\]](#)

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